6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine
Description
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolo[2,3-b]pyridine scaffold. The presence of the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-4-1-9(2-5-11)12-6-3-10-7-8-18-13(10)19-12/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQUISNVSVKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acid derivatives with halogenated pyridines under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines. These methods often employ photoredox catalysts and visible light irradiation to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins, potentially leading to improved efficacy in drug-target interactions . The electron-withdrawing nature of the trifluoromethoxy group also contributes to the compound’s metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxy group and are used in electrochromic devices.
Trifluoromethyl Ethers: These compounds have similar electronic properties and are used in medicinal and materials science.
Uniqueness
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which combine the trifluoromethoxy group with a pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct electronic and steric properties, making it a versatile building block in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
